Pentamethyl-lambda(5)-arsane

Description

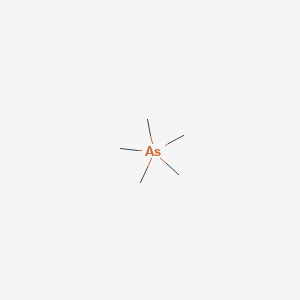

Pentamethyl-lambda(5)-arsane (As(CH₃)₅) is an organoarsenic compound featuring a pentacoordinate arsenic center bonded to five methyl groups. The lambda(5) notation indicates a hypervalent trigonal bipyramidal geometry, distinguishing it from tetrahedral arsenic(III) compounds. This compound is part of a broader class of hypervalent arsenic derivatives, which exhibit unique reactivity due to their electron-deficient central atom and steric bulk from substituents.

Properties

Molecular Formula |

C5H15As |

|---|---|

Molecular Weight |

150.09 g/mol |

IUPAC Name |

pentamethyl-λ5-arsane |

InChI |

InChI=1S/C5H15As/c1-6(2,3,4)5/h1-5H3 |

InChI Key |

BDSAOAAHSNXHIA-UHFFFAOYSA-N |

Canonical SMILES |

C[As](C)(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Lambda(5)-Arsane Derivatives

Structural and Electronic Comparisons

The table below summarizes key structural and electronic properties of Pentamethyl-lambda(5)-arsane and related compounds:

Key Observations:

- Substituent Effects : Methyl groups in this compound provide steric protection but reduce Lewis acidity compared to electron-withdrawing fluorine in AsF₅. This makes AsF₅ more reactive in electron-transfer reactions .

- Hybrid Systems : Compounds like dimethyl-sulfanylidene-triethylplumbylsulfanyl-lambda(5)-arsane incorporate lead and sulfur, enhancing thermal stability but introducing toxicity concerns .

This compound

- Reactivity: Limited by steric bulk; participates in ligand-exchange reactions under controlled conditions. No reported catalytic applications.

- Applications : Primarily a research compound for studying hypervalent arsenic coordination chemistry.

Arsenic Pentafluoride (AsF₅)

- Reactivity : Acts as a strong oxidizer and fluorinating agent. Reacts violently with water to release HF.

- Applications : Used in semiconductor manufacturing and as a precursor for fluorinated materials .

Lead-Containing Lambda(5)-Arsanes

Stability and Challenges in Analysis

- This compound: Sensitive to moisture and oxygen, requiring inert atmosphere handling. Analytical challenges include decomposition during extraction, as noted in broader studies of hypervalent compounds .

- AsF₅: Stable in anhydrous conditions but hazardous due to corrosivity. Gas-phase analysis simplifies characterization compared to organoarsanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.